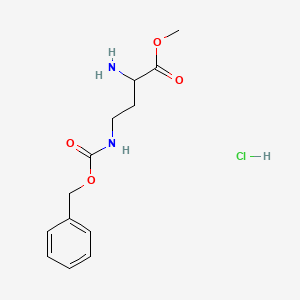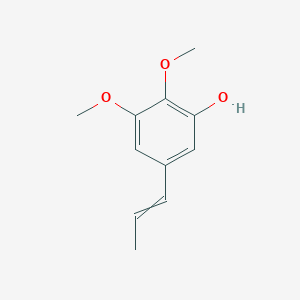![molecular formula C28H38O19 B14794015 [3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14794015.png)
[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate involves the acetylation of sucrose. The process typically uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure uniform acetylation. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
化学反応の分析
Types of Reactions
[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate primarily undergoes hydrolysis reactions where the acetyl groups are removed to yield sucrose and acetic acid. This compound can also participate in substitution reactions where the acetyl groups are replaced by other functional groups .
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases are commonly used to hydrolyze the acetyl groups.
Substitution: Various nucleophiles can be used to replace the acetyl groups under appropriate conditions.
Major Products
Hydrolysis: Sucrose and acetic acid.
Substitution: Depending on the nucleophile used, different substituted sucrose derivatives can be obtained.
科学的研究の応用
[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a model compound to study acetylation reactions and carbohydrate chemistry.
Biology: Employed in studies related to carbohydrate-protein interactions and enzyme specificity.
Industry: Utilized as a denaturant in products like alcohol and as a bittering agent in various formulations.
作用機序
The primary mechanism of action for [3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate involves the hydrolysis of its acetyl groups. This hydrolysis can occur in the presence of water, acids, or bases, leading to the release of acetic acid and sucrose. The compound’s bitter taste is due to its interaction with taste receptors on the tongue .
類似化合物との比較
Similar Compounds
Sucrose: The parent compound of [3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate.
Sucrose octapropionate: Another derivative of sucrose where the hydroxyl groups are propionylated instead of acetylated.
Uniqueness
The uniqueness of this compound lies in its complete acetylation, which imparts distinct chemical properties such as increased hydrophobicity and a strong bitter taste. These properties make it useful in various applications where such characteristics are desired .
特性
分子式 |
C28H38O19 |
|---|---|
分子量 |
678.6 g/mol |
IUPAC名 |
[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-12(29)37-9-20-22(40-15(4)32)24(42-17(6)34)25(43-18(7)35)27(45-20)47-28(11-39-14(3)31)26(44-19(8)36)23(41-16(5)33)21(46-28)10-38-13(2)30/h20-27H,9-11H2,1-8H3/t20?,21?,22?,23?,24?,25?,26?,27?,28-/m0/s1 |
InChIキー |
ZIJKGAXBCRWEOL-BZAVKZSYSA-N |
異性体SMILES |
CC(=O)OCC1C(C(C(C(O1)O[C@]2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14793935.png)
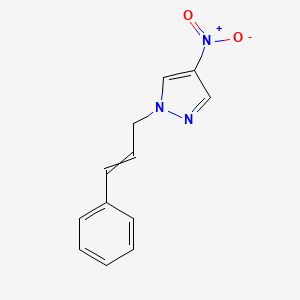
![benzyl 4-[(10R,13R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14793949.png)
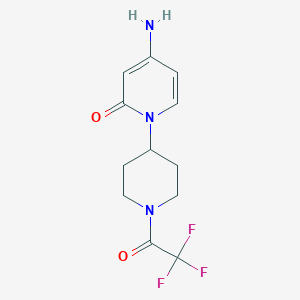
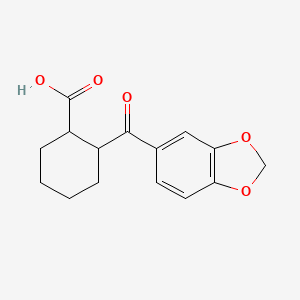
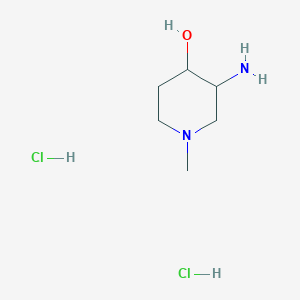
![(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine](/img/structure/B14793982.png)
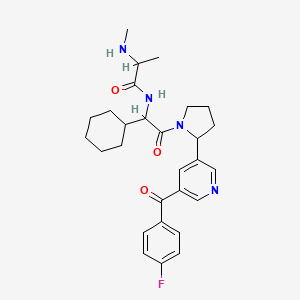
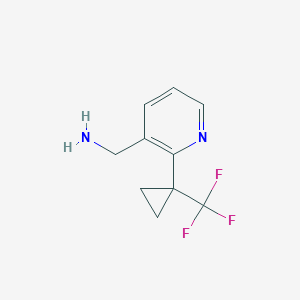
![Cyclohexaneacetic acid, alpha-[[5-(2-furanylmethylene)-4,5-dihydro-4-oxo-2-thiazolyl]amino]-](/img/structure/B14794002.png)

![7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14794011.png)
